molecular formula C20H20N2O2S2 B2522818 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922592-08-3

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2522818
CAS No.: 922592-08-3
M. Wt: 384.51
InChI Key: NDPLNMIUINXKRD-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a thiazole-derived benzamide compound characterized by two key structural features:

  • Thiazole ring substitution: A 4-ethoxyphenyl group at the 4-position of the thiazole ring.
  • Benzamide substitution: An ethylthio (-S-Et) group at the 3-position of the benzamide moiety.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-24-16-10-8-14(9-11-16)18-13-26-20(21-18)22-19(23)15-6-5-7-17(12-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLNMIUINXKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 3-(ethylthio)benzoyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences electronic properties and bioactivity. Key analogs include:

Compound Name Thiazole Substituent(s) Key Features Reference
Target Compound 4-(4-ethoxyphenyl) Electron-donating ethoxy group
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-... 2,4-dichlorophenyl Electron-withdrawing chloro groups
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Pyridin-3-yl Aromatic heterocycle (pyridine)
Compound 4d () 5-(morpholinomethyl), 4-(pyridin-3-yl) Morpholine (polar) and pyridine groups
  • Ethoxy vs. Chloro/Pyridinyl : The 4-ethoxyphenyl group enhances lipophilicity and may improve membrane permeability compared to electron-withdrawing chloro groups (e.g., in ) or aromatic pyridinyl substituents (e.g., in ).
  • Morpholinomethyl: Compounds like 4d () incorporate polar morpholine groups, which may increase solubility but reduce blood-brain barrier penetration compared to the ethoxy group .

Substituent Variations on the Benzamide Moiety

The benzamide’s 3-position substituent modulates electronic and steric properties:

Compound Name Benzamide Substituent Key Features Reference
Target Compound 3-(ethylthio) (-S-Et) Moderate lipophilicity, weak electron donor
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-... 3-(methylsulfonyl) (-SO₂Me) Strong electron-withdrawing, polar
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide 3-(methylsulfonyl) (-SO₂Me) Similar to above
  • Ethylthio (-S-Et) vs. However, sulfonyl groups may improve target binding via hydrogen bonding .

Physicochemical and Spectral Properties

  • Melting Points : Thiazole benzamides in are typically solids (e.g., white or yellow solids), with melting points ranging from 195–282°C depending on substituents .
  • Spectral Data :
    • 1H NMR : Ethoxy groups (-OCH₂CH₃) exhibit characteristic triplet (~1.3 ppm) and quartet (~4.0 ppm) signals. Ethylthio (-S-CH₂CH₃) may show upfield shifts for CH₂ groups (~2.5–3.0 ppm) .
    • HRMS : Molecular ion peaks consistent with molecular formulas (e.g., C₁₇H₁₂Cl₂N₂O₃S₂ for ).

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, an ethoxyphenyl group, and an ethylthio substituent on the benzamide moiety. Its structural formula can be represented as:

C18H20N2OS2C_{18}H_{20}N_{2}OS_{2}

This unique combination of functional groups contributes to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiosemicarbazone : Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide.
  • Cyclization : The thiosemicarbazone undergoes cyclization with α-bromoacetophenone to form the thiazole ring.
  • Acylation : The final step involves acylation with 3-(ethylthio)benzoyl chloride under basic conditions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds containing thiazole rings often exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansHigh

Studies have shown that the compound effectively inhibits bacterial cell wall synthesis, contributing to its antibacterial effects .

Anticancer Properties

Research into the anticancer potential of this compound reveals that it induces apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: In Vitro Anticancer Activity

A study examined the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.3

The results indicated that this compound exhibits promising anticancer activity, warranting further investigation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings: Anti-inflammatory Activity

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha levels in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

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